Authored for Researchers, Scientists, and Drug Development Professionals
Authored for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 3,6-Dibromobenzene-1,2-diamine (CAS No. 69272-50-0)
Abstract
3,6-Dibromobenzene-1,2-diamine, identified by CAS number 69272-50-0, is a highly functionalized aromatic compound of significant interest in synthetic chemistry. Its unique molecular architecture, featuring a benzene core with two adjacent amine groups and two bromine atoms, positions it as a versatile and pivotal building block in numerous fields.[1] The strategic placement of reactive amino and bromo moieties allows for a wide range of chemical transformations, making it an indispensable intermediate in the development of pharmaceuticals, agrochemicals, and advanced functional materials.[2] This guide provides a comprehensive technical overview of its core properties, a detailed, field-proven synthesis protocol, its reactivity profile, and its diverse applications, with a focus on the causality behind its utility in modern research and development.
Core Physicochemical & Structural Properties
3,6-Dibromobenzene-1,2-diamine is typically a light brown to gray solid at room temperature.[3] Its structure is characterized by two primary reactive centers: the nucleophilic adjacent amino groups and the bromine atoms, which are susceptible to various cross-coupling reactions. This dual functionality is the cornerstone of its synthetic value.
Key Property Data
The fundamental properties of 3,6-Dibromobenzene-1,2-diamine are summarized below for quick reference. These values are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Reference(s) |
| CAS Number | 69272-50-0 | |
| Molecular Formula | C₆H₆Br₂N₂ | [2][4][5] |
| Molecular Weight | 265.93 g/mol | [2][4][6] |
| Appearance | Light brown to gray solid; White to light yellow powder/crystal | [3][5][7] |
| Melting Point | 92-94 °C | [3][5][8] |
| Boiling Point | 320.9 ± 37.0 °C (Predicted) | [3] |
| Density | 2.104 ± 0.06 g/cm³ (Predicted) | [3][4] |
| Solubility | Very slightly soluble in water (0.24 g/L at 25 °C) | [4] |
| Storage Conditions | 2–8 °C, under inert atmosphere (Nitrogen or Argon), in a dark place | [9] |
Structural Identifiers & Spectroscopic Profile
Accurate identification is paramount in chemical synthesis. The following identifiers are used to define 3,6-Dibromobenzene-1,2-diamine in chemical databases and literature.
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IUPAC Name: 3,6-dibromo-1,2-benzenediamine
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Synonyms: 3,6-Dibromo-o-phenylenediamine, 3,6-Dibromo-1,2-phenylenediamine[3][7]
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SMILES: BrC1=C(C(=C(C=C1)Br)N)N[2]
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InChI Key: VPMJBJSLTPBZLR-UHFFFAOYSA-N[3]
While comprehensive public spectral data is limited, characterization and purity assessment are typically performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS), as indicated by commercial suppliers.[6][9]
Synthesis and Reactivity
The utility of 3,6-Dibromobenzene-1,2-diamine stems from its accessible synthesis and predictable reactivity. The presence of both soft nucleophiles (amines) and handles for carbon-carbon bond formation (bromines) allows for sequential, controlled derivatization.
Validated Laboratory Synthesis Protocol
A common and effective route for synthesizing 3,6-Dibromobenzene-1,2-diamine involves the reduction of 4,7-dibromo-2,1,3-benzothiadiazole.[3][10] This method is reliable and yields the target compound in high purity.
Experimental Workflow
Caption: Synthesis workflow for 3,6-Dibromobenzene-1,2-diamine.
Step-by-Step Methodology
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Materials: 4,7-dibromo-2,1,3-benzothiadiazole, Ethanol, Sodium borohydride, Water, Dichloromethane, Anhydrous magnesium sulfate.
-
Procedure:
-
Suspend 4,7-dibromo-2,1,3-benzothiadiazole (1 equivalent) in ethanol in a round-bottom flask.[10]
-
Cool the suspension to 0 °C using an ice bath.[3]
-
Carefully add sodium borohydride (~18.5 equivalents) in small portions to manage the reaction exotherm.[3][10]
-
Remove the ice bath and stir the reaction mixture at room temperature for approximately 20 hours.[3]
-
Upon completion, remove the ethanol under reduced pressure.[10]
-
Add water to the residue, followed by extraction with dichloromethane (typically 3 portions).[3][10]
-
Combine the organic extracts and dry them over an anhydrous drying agent like magnesium sulfate.[10]
-
Filter and concentrate the dried solution under reduced pressure to yield 3,6-dibromo-1,2-benzenediamine as a light yellow solid.[3][10] The product is often of sufficient purity for subsequent steps without further purification.[3]
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Core Reactivity Profile
The synthetic versatility of this diamine is rooted in the orthogonal reactivity of its functional groups.
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Amine Groups: The two adjacent amine groups are excellent nucleophiles and readily undergo condensation reactions with 1,2-dicarbonyl compounds to form heterocyclic systems, most notably quinoxalines.[11] This reaction is a cornerstone of its use in materials science.
-
Bromine Atoms: The C-Br bonds serve as key functional handles for modern cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). This allows for the introduction of a wide array of substituents, enabling the precise tuning of molecular properties for applications in organic electronics or medicinal chemistry.[2][4][11]
Applications in Research and Drug Development
3,6-Dibromobenzene-1,2-diamine is not an end-product but a critical starting material. Its value lies in providing a robust scaffold for building molecular complexity.[2]
Intermediate for Pharmaceuticals and Agrochemicals
In medicinal and agrochemical chemistry, the diamine serves as a core fragment for constructing complex bioactive molecules.[2] The ability to perform selective functionalization on the aromatic ring via the bromine atoms allows chemists to systematically modify a lead compound to optimize its therapeutic or pesticidal activity, a process central to modern drug discovery and crop protection development.[2]
Precursor for Advanced Materials
The diamine is a valuable monomer in polymerization reactions and a precursor for functional materials.[5]
-
Polymers and Coatings: It can be used to synthesize polymers with enhanced thermal resistance or specific conductive properties.
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Organic Electronics: Its most prominent application is in the synthesis of quinoxaline-based conjugated polymers.[4] The diamine is condensed with a substituted 1,2-dione, and the resulting dibromoquinoxaline can be further polymerized or functionalized via its bromine atoms. These materials are investigated for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[11]
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Optical Materials & Chemosensors: The electron-deficient nature of the resulting quinoxaline ring system makes these derivatives suitable for creating optical materials and fluorescent chemosensors.[5][11]
Caption: Application pathways for 3,6-Dibromobenzene-1,2-diamine.
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable when handling any chemical intermediate. 3,6-Dibromobenzene-1,2-diamine possesses moderate hazards that require appropriate precautions.
GHS Hazard Identification
| Hazard Class | Statement | Pictogram | Signal Word | Reference(s) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 | Warning | [3] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 | Warning | [3] |
| Eye Damage/Irritation | H319: Causes serious eye irritation | GHS07 | Warning | [3] |
| STOT-Single Exposure | H335: May cause respiratory irritation | GHS07 | Warning | [3] |
Recommended Handling and Storage Protocols
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Handling Precautions: Avoid contact with skin, eyes, and clothing.[12] Do not breathe dust. After handling, wash hands thoroughly. The compound is combustible.[12] Keep away from open flames and hot surfaces.[12]
-
First Aid:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[12]
-
In case of skin contact: Wash off immediately with soap and plenty of water.[12]
-
If inhaled: Move to fresh air. If breathing is difficult, provide artificial respiration and get medical attention.[12]
-
If swallowed: Clean mouth with water and seek immediate medical attention.[12]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) at 2-8 °C.[9]
Conclusion
3,6-Dibromobenzene-1,2-diamine is a quintessential example of a versatile chemical building block. Its value is derived from a stable, easily synthesized core structure that possesses orthogonally reactive functional groups. This allows for its seamless integration into complex synthetic routes for a broad spectrum of high-value applications, from life-saving pharmaceuticals to next-generation organic electronics. A thorough understanding of its properties, synthesis, and reactivity is crucial for any scientist aiming to leverage its full potential in their research endeavors.
References
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Exploring the Chemical Potential: 3,6-Dibromobenzene-1,2-diamine for Diverse Industries. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Cas no 69272-50-0 (3,6-Dibromobenzene-1,2-diamine). (n.d.). Kuujia.com. Retrieved from [Link]
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3,6-Dibromobenzene-1,2-diamine CAS NO: 69272-50-0. (n.d.). Zhengzhou Alfa Chemical Co.,Ltd. Retrieved from [Link]
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Optimized synthesis of 3,6‐dibromobenzene‐1,2‐diamine (2) and 5,8‐dibromo‐2,3‐dihexylquinoxaline (Br2Qx). (n.d.). ResearchGate. Retrieved from [Link]
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SAFETY DATA SHEET. (2025-09-05). Retrieved from [Link]
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